molecular formula C16H23N4O2S3+ B1208982 Acetyldipeptide A2 CAS No. 81645-12-7

Acetyldipeptide A2

Cat. No.: B1208982
CAS No.: 81645-12-7
M. Wt: 399.6 g/mol
InChI Key: IGEBMSKHTDMMOM-UHFFFAOYSA-O
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Description

Acetyldipeptide A2 is a naturally occurring dipeptide composed of two amino acids, alanine and valine. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is found in various natural sources, including marine organisms, fungi, and bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyldipeptide A2 typically involves solid-phase peptide synthesis (SPPS), which is a widely used method for producing peptides. The process begins with the anchoring of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The reaction conditions often involve the use of coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and N,N-diisopropylethylamine (DIPEA) in solvents like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the enzymes required for the biosynthesis of the dipeptide. The fermentation process is optimized for high yield and purity, followed by purification steps such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Acetyldipeptide A2 undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various solvent conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Acetyldipeptide A2 has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

    Biology: It serves as a model compound for studying peptide interactions and functions in biological systems.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of peptide-based materials and as a component in cosmetic formulations .

Mechanism of Action

The mechanism of action of Acetyldipeptide A2 involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

    Aspartame: A dipeptide composed of aspartic acid and phenylalanine, used as an artificial sweetener.

    L-alanyl-L-glutamine: A dipeptide used in medical nutrition therapy.

    L-alanyl-L-valine: A dipeptide similar to Acetyldipeptide A2, used in various biochemical studies .

Uniqueness: this compound is unique due to its specific combination of alanine and valine, which imparts distinct physicochemical properties and biological activities. Its natural occurrence and potential therapeutic applications further distinguish it from other dipeptides .

Properties

IUPAC Name

3-[[2-[2-(2-acetamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S3/c1-11(21)17-7-5-14-19-13(10-23-14)16-20-12(9-24-16)15(22)18-6-4-8-25(2)3/h9-10H,4-8H2,1-3H3,(H-,17,18,21,22)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBMSKHTDMMOM-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N4O2S3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76275-84-8 (chloride)
Record name Acetyldipeptide A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID101002113
Record name (3-{[Hydroxy(2'-{2-[(1-hydroxyethylidene)amino]ethyl}[2,4'-bi-1,3-thiazol]-4-yl)methylidene]amino}propyl)(dimethyl)sulfanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81645-12-7
Record name Acetyldipeptide A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-{[Hydroxy(2'-{2-[(1-hydroxyethylidene)amino]ethyl}[2,4'-bi-1,3-thiazol]-4-yl)methylidene]amino}propyl)(dimethyl)sulfanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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